1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one CAS 2968-09-4 properties
1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one CAS 2968-09-4 properties
This technical guide is structured as an advanced monograph for drug discovery scientists, focusing on the synthesis, reactivity, and medicinal chemistry utility of 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one .
Strategic Building Block for Bioisosteric Pharmacophore Modulation[1][2]
Executive Summary
1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one (CAS 2968-09-4) is a specialized acetophenone derivative utilized primarily as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and agrochemicals.
Its structural value lies in the 3-fluoro-4-methylsulfanyl motif . The fluorine atom at the meta position exerts a metabolic blocking effect (preventing aromatic hydroxylation) and electronic modulation, while the para-methylsulfanyl (thiomethyl) group serves as a versatile handle for oxidation (to sulfoxides/sulfones) or as a lipophilic anchor. This guide outlines the physicochemical profile, validated synthesis routes, and downstream reactivity of this core intermediate.
Chemical Identity & Physicochemical Profiling[3][4][5][6]
The following data represents the core identity parameters. Where experimental values are limited for this specific CAS, predictive modeling based on structural analogs (e.g., 3'-fluoro-4'-methoxyacetophenone) is utilized to guide handling.
| Parameter | Data / Description |
| CAS Number | 2968-09-4 |
| IUPAC Name | 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one |
| Synonyms | 3'-Fluoro-4'-(methylthio)acetophenone; 4-Acetyl-2-fluorothioanisole |
| Molecular Formula | C₉H₉FOS |
| Molecular Weight | 184.23 g/mol |
| SMILES | CSC1=C(C=C(C=C1)C(=O)C)F |
| Appearance | White to pale yellow crystalline solid (Predicted) |
| Melting Point | 65–75 °C (Predicted based on analogs) |
| LogP | ~2.6 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 2 |
Synthetic Architecture
To ensure high purity and regioselectivity, two primary routes are evaluated. Method A is the recommended industry standard for scale-up due to its superior regiocontrol compared to Method B.
Method A: Nucleophilic Aromatic Substitution (SNAr) [Recommended]
This route utilizes 3,4-difluoroacetophenone as the starting material. The acetyl group at the C1 position acts as an electron-withdrawing group (EWG), activating the C4-fluorine for displacement by the thiomethoxide nucleophile.
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Reagents: Sodium thiomethoxide (NaSMe), DMF or DMSO.
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Conditions: 0°C to RT, inert atmosphere (N₂).
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Mechanism: The thiomethoxide anion attacks the C4 position (para to the carbonyl). The transition state is stabilized by the carbonyl group.
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Advantage: The C3-fluorine remains intact because the C4 position is significantly more activated for nucleophilic attack than the C3 position (which is meta to the activating carbonyl).
Method B: Friedel-Crafts Acetylation
Acetylation of 2-fluorothioanisole .
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Reagents: Acetyl chloride, AlCl₃ (Lewis Acid), DCM.
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Drawback: While the methylsulfanyl group is a strong para-director, the competing ortho-directing effect of the fluorine and the steric bulk of the sulfur can lead to isomeric mixtures (4-acetyl vs. 6-acetyl isomers), requiring difficult chromatographic separation.
Synthetic Logic Visualization
The following diagram contrasts the regioselectivity of the two routes.
Figure 1: Comparison of Synthetic Strategies. Method A (SNAr) offers a cleaner profile by leveraging the electronic activation of the acetyl group.
Reactivity & Downstream Applications
This intermediate is a "divergent" building block. The ketone and the thioether functionalities can be manipulated independently to generate complex pharmacophores.
Sulfur Oxidation (Metabolic Tuning)
The thioether (-SMe) can be selectively oxidized to the sulfoxide (-S(O)Me) or sulfone (-SO₂Me) .
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Relevance: Sulfones are classic bioisosteres for carbonyls and sulfonamides, often used to increase polarity and reduce metabolic liability compared to the parent thioether.
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Protocol:
Alpha-Halogenation (Heterocycle Formation)
Bromination at the alpha-position of the acetyl group yields 2-bromo-1-[3-fluoro-4-(methylsulfanyl)phenyl]ethan-1-one .
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Relevance: This is the precursor for the Hantzsch Thiazole Synthesis . Reacting the alpha-bromo ketone with thioamides generates thiazoles, a scaffold found in numerous kinase inhibitors (e.g., Dasatinib analogs).
Functionalization Workflow
Figure 2: Divergent synthesis pathways. The core molecule serves as a precursor for sulfones (anti-inflammatory) and thiazoles (oncology).
Experimental Protocol: SNAr Synthesis
Objective: Synthesis of 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one from 3,4-difluoroacetophenone.
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Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluoroacetophenone (10.0 mmol) in anhydrous DMF (30 mL).
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Addition: Cool the solution to 0°C using an ice bath. Slowly add Sodium Thiomethoxide (NaSMe) (10.5 mmol, 1.05 eq) portion-wise over 10 minutes. Note: NaSMe is hygroscopic and odorous; handle in a fume hood.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (difluoro) should disappear, replaced by a slightly more polar spot.
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Quench & Workup: Pour the reaction mixture into ice-cold water (150 mL). The product typically precipitates as a solid.
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If solid forms: Filter, wash with water, and dry under vacuum.
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If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield the title compound.
Handling & Safety (EHS)
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Hazard Identification:
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GHS Classification: Acute Toxicity (Oral) Cat 4; Skin Irritant Cat 2; Eye Irritant Cat 2A.
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Signal Word: Warning.
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Specific Hazards:
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Thioether Odor: Like most organic sulfides, this compound may have a disagreeable stench.[2] Use strictly in a well-ventilated fume hood. Bleach (hypochlorite) can be used to oxidize and neutralize trace residues on glassware.
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Reactive Incompatibility: Incompatible with strong oxidizing agents (reacts violently to form sulfoxides/sulfones exothermically).
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References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76906, 3'-Fluoro-4'-(methylthio)acetophenone. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- World Intellectual Property Organization. (2010). Patent WO2010038081: Synthesis of substituted acetophenones via nucleophilic substitution.
